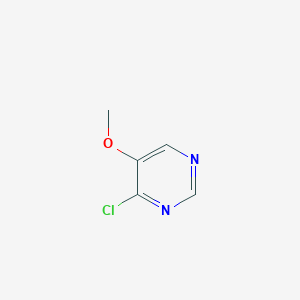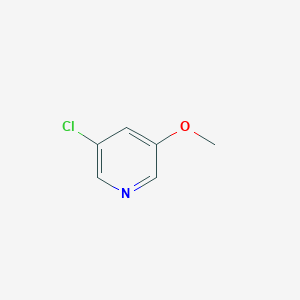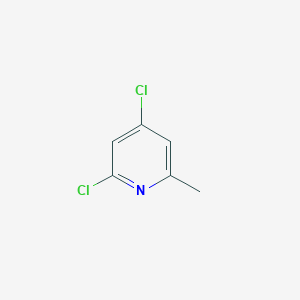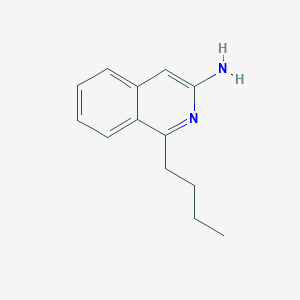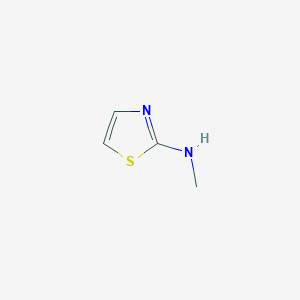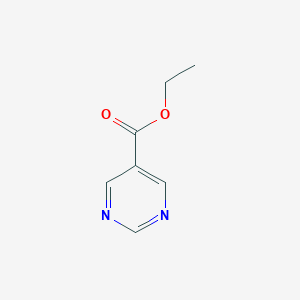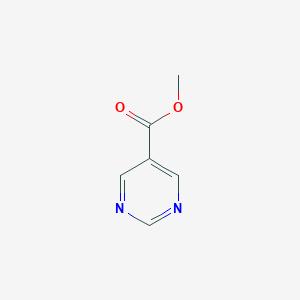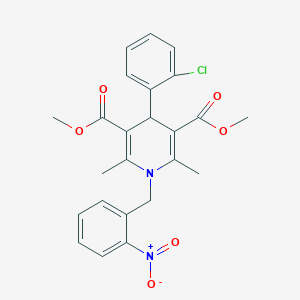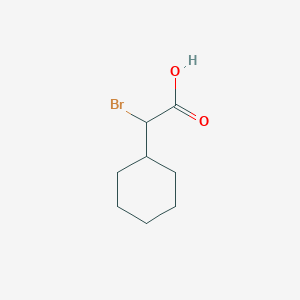![molecular formula C9H6N4S B184002 5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 28668-95-3](/img/structure/B184002.png)
5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Overview
Description
5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry
Mechanism of Action
Target of Action
The primary target of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol, also known as 9H-1,3,4,9-Tetraaza-fluorene-2-thiol, is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . Rapidly proliferating cancer cells have a higher iron requirement than normal cells .
Mode of Action
The binding of this compound to ferrous ions leads to a decrease in the intracellular iron ion level, which can significantly inhibit cancer cell proliferation .
Biochemical Pathways
The compound’s interaction with iron ions affects the biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific cellular context .
Pharmacokinetics
Its bioavailability is likely influenced by its selective binding to ferrous ions .
Result of Action
The compound has shown strong antiproliferative activity in vitro against various cancer cell lines, including A549, MCF-7, Hela, and HepG-2 . It has been observed to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the addition of Fe2+ ions can abolish the cytotoxicity of the compound . .
Biochemical Analysis
Biochemical Properties
5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been found to selectively bind to ferrous ions . This property allows it to act as an iron chelator, which can be used in cancer therapy . The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .
Cellular Effects
In vitro studies have shown that this compound has strong antiproliferative activity against various cancer cells, including A549, MCF-7, Hela, and HepG-2 . It has been found to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in a dose and time-dependent manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ferrous ions . This binding interaction leads to the inhibition of cancer cell proliferation . Furthermore, it has been suggested that the induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with thiosemicarbazide. For instance, tert-butyl-substituted derivatives can be synthesized by condensing tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5H-[1,2,4]triazino[5,6-b]indole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
[1,2,4]triazino[5,6-b]indole derivatives: These compounds share the core structure but may have different substituents that alter their biological activity.
Indolo[2,3-b]quinoxalines: These compounds are important DNA intercalating agents with antiviral and cytotoxic activity.
Uniqueness: 5H-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its specific thiol group, which imparts distinct reactivity and biological activity. Its ability to selectively bind ferrous ions and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4S/c14-9-11-8-7(12-13-9)5-3-1-2-4-6(5)10-8/h1-4H,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEJKVRRTJDBSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC(=S)N=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951329 | |
| Record name | 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28668-95-3 | |
| Record name | 5H-1,2,4-Triazino(5,6-b)indole-3-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028668953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 28668-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-[1,2,4]triazino[5,6-b]indole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the antimicrobial activities of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives?
A: Research indicates that this compound derivatives demonstrate promising antimicrobial activities against a range of pathogens. Notably, certain derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis [, ]. For example, compounds 3b, 3c, and 3i demonstrated potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 6.25 ± 0.00 μg/mL []. Further investigation revealed moderate antifungal activity against Candida albicans for several derivatives, with MIC values ranging from 31.25 to 200 μg/mL [].
Q2: How does the structure of this compound impact its activity?
A: Modifications to the this compound scaffold significantly influence its biological activity. Introducing substituents at the 3-position with various alkyl or aryl groups can modulate its interactions with target enzymes or receptors, thereby affecting its potency and selectivity [, ]. For instance, incorporating a (2,2-dimethyl-1,3-dioxolan-4-yl)methyl group at the N-5 position yielded derivatives with enhanced antifungal activity against Candida albicans compared to the parent compound [].
Q3: What computational chemistry approaches have been used to study this compound?
A: Molecular docking studies have provided insights into the binding interactions of this compound derivatives with target proteins. This approach was employed to investigate the binding affinities and interactions of these compounds with the Mycobacterium tuberculosis InhA protein, a key enzyme involved in mycolic acid biosynthesis and a validated drug target for tuberculosis treatment []. These simulations help predict the potential efficacy of novel derivatives and guide the design of more potent antitubercular agents.
Q4: Beyond antimicrobial activity, are there other potential applications for this compound derivatives?
A: Research suggests that this compound derivatives possess antioxidant properties []. This discovery opens avenues for exploring their potential in treating conditions associated with oxidative stress. Further investigations are needed to elucidate their mechanisms of action and evaluate their efficacy in relevant biological models.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



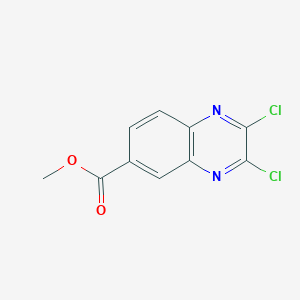
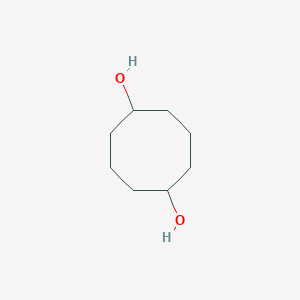
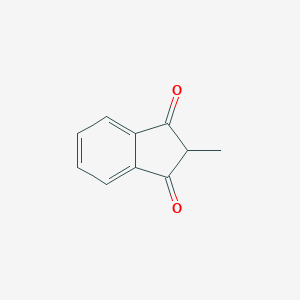
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
